2,6-Dichloronicotinic acid
Overview
Description
2,6-Dichloronicotinic acid is an aromatic carboxylic acid and a member of pyridines . It is used for the preparation of pyridine derivatives as inhibitors of human 11β hydroxysteroid dehydrogenase type 1 enzyme . It can also be used as a biochemical reagent for life science related research .
Synthesis Analysis
The synthesis of 2,6-Dichloronicotinic acid is not explicitly mentioned in the search results. It appears as white to pale cream to cream to yellow crystals or powder .Physical And Chemical Properties Analysis
2,6-Dichloronicotinic acid has a density of 1.6±0.1 g/cm³, a boiling point of 351.2±37.0 °C at 760 mmHg, and a flash point of 166.2±26.5 °C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond . Its ACD/LogP is 1.21 .Scientific Research Applications
Chemical Composition and Properties
2,6-Dichloronicotinic acid is an organoheterocyclic compound . It has the molecular formula C6H3Cl2NO2 . It appears as an off-white to light yellow crystalline powder .
Use in Agriculture
2,6-Dichloronicotinic acid has been used in the field of agriculture as a potential inducer of plants’ natural immune system . This method is based on activating the plant’s natural defenses .
Plant Disease Resistance
The use of 2,6-Dichloronicotinic acid can stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear . This is particularly useful in the fight against plant diseases .
Ester Derivatives
Ester derivatives of 2,6-Dichloronicotinic acid have been prepared and tested for their phytotoxicity and plant resistance induction efficacy . These derivatives could potentially be used as new weapons against plant diseases .
Systemic Acquired Resistance (SAR)
2,6-Dichloronicotinic acid is a synthetic elicitor that can initiate systemic acquired resistance (SAR) in plants . SAR is a natural plant defense mechanism that has been developed by plants through the evolutionary process .
Tobacco Mosaic Virus Resistance
Tests were performed on tobacco Nicotiana tabacum var. Xanthi infected by the tobacco mosaic virus (TMV) . The use of 2,6-Dichloronicotinic acid showed promising results in inducing resistance to this virus .
Mechanism of Action
Target of Action
It is known to be an organic synthetic intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceuticals , it may be involved in a variety of biochemical processes depending on the specific compounds it helps to produce.
Pharmacokinetics
Its physical and chemical properties such as melting point (140-143 °c), boiling point (3512±370 °C), and solubility in DMSO and Methanol may influence its pharmacokinetic behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloronicotinic acid. For instance, it should be stored in a dry, cool, and well-ventilated place . It is also recommended to avoid dust formation and ensure adequate ventilation during handling . These precautions suggest that environmental conditions such as humidity, temperature, and ventilation can impact the stability and efficacy of 2,6-Dichloronicotinic acid.
Safety and Hazards
2,6-Dichloronicotinic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and storing it locked up .
properties
IUPAC Name |
2,6-dichloropyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPKQSSFYHPYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357536 | |
Record name | 2,6-Dichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloronicotinic acid | |
CAS RN |
38496-18-3 | |
Record name | 2,6-Dichloronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38496-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,6-Dichloronicotinic acid considered a valuable building block in organic synthesis?
A: 2,6-Dichloronicotinic acid's value stems from its two chlorine atoms, which can be selectively replaced in cross-coupling reactions. This allows for the regioselective introduction of various substituents, making it a highly versatile starting material for synthesizing diverse pyridine derivatives, including those found in natural products and pharmaceuticals. [, , ]
Q2: What is the significance of regioselective Suzuki coupling involving 2,6-Dichloronicotinic acid?
A: Researchers have successfully demonstrated the regioselective Suzuki coupling of 2,6-Dichloronicotinic acid with aryl boronic acids to synthesize 6-aryl-2-chloronicotinic acids. [, ] This regioselective control, achieved using common catalysts like Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4) in aqueous dioxane, is crucial for efficiently synthesizing specific isomers of substituted nicotinic acids. [] This control over regioselectivity is essential for accessing desired isomers and avoiding the formation of unwanted byproducts.
Q3: How does the carboxylic acid group in 2,6-Dichloronicotinic acid influence its reactivity in cross-coupling reactions?
A: The presence of the carboxylic acid group adjacent to the chlorine atoms in 2,6-Dichloronicotinic acid can act as a directing group, influencing the regioselectivity of cross-coupling reactions. [] Studies have shown that depending on the reaction conditions and substrates used, either the 2- or 6-substituted nicotinic acids can be selectively obtained. [] This highlights the tunable nature of the carboxylic acid group in controlling the outcome of these reactions.
Q4: What are some notable applications of 2,6-Dichloronicotinic acid derivatives in medicinal chemistry?
A: Derivatives of 2,6-Dichloronicotinic acid have been explored in the synthesis of biologically relevant compounds. One prominent example is their use as a starting point for constructing the polyheterocyclic cores found in thiopeptide antibiotics, a class of natural products with significant therapeutic potential. [] This application highlights the versatility of 2,6-Dichloronicotinic acid in accessing complex molecular architectures relevant to drug discovery.
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